

2-Benzyloxy-5-methylphenylboronic acid pinacol ester molecular weight

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Compound of Interest

Compound Name: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester

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An In-depth Technical Guide to **2-Benzyloxy-5-methylphenylboronic acid pinacol ester**: Properties and Applications

For researchers, scientists, and drug development professionals, **2-Benzyloxy-5-methylphenylboronic acid pinacol ester** is a valuable reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties and a detailed protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

The quantitative data for **2-Benzyloxy-5-methylphenylboronic acid pinacol ester** are summarized in the table below, providing a clear reference for its key characteristics.

Property	Value	Reference
Molecular Weight	324.22 g/mol	[1]
Molecular Formula	C ₂₀ H ₂₅ BO ₃	[1]
CAS Number	1204580-85-7	[1]
Physical Form	Solid	[1]
InChI	1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3	[1]
InChI Key	VEPULHNEQKEFFW-UHFFFAOYSA-N	[1]
SMILES String	Cc1ccc(OCc2ccccc2)c(c1)B3O C(C)(C)C(C)(C)O3	[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acid pinacol esters are cornerstone reagents for the formation of carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction's significance is underscored by the 2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings in organic synthesis.[2] The pinacol ester functional group enhances the stability of the boronic acid, facilitating easier handling and storage while still allowing for efficient participation in the catalytic cycle.[2]

The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using an arylboronic acid pinacol ester such as **2-Benzyloxy-5-methylphenylboronic acid pinacol ester**.

Materials:

- **2-Benzyloxy-5-methylphenylboronic acid pinacol ester** (1.1 equivalents)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equivalents)
- Base (e.g., cesium carbonate or potassium phosphate, 2.0-3.0 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane or toluene)
- Water
- Round-bottom flask or pressure vessel
- Magnetic stir bar
- Inert atmosphere (Argon or Nitrogen)
- Heating mantle or oil bath

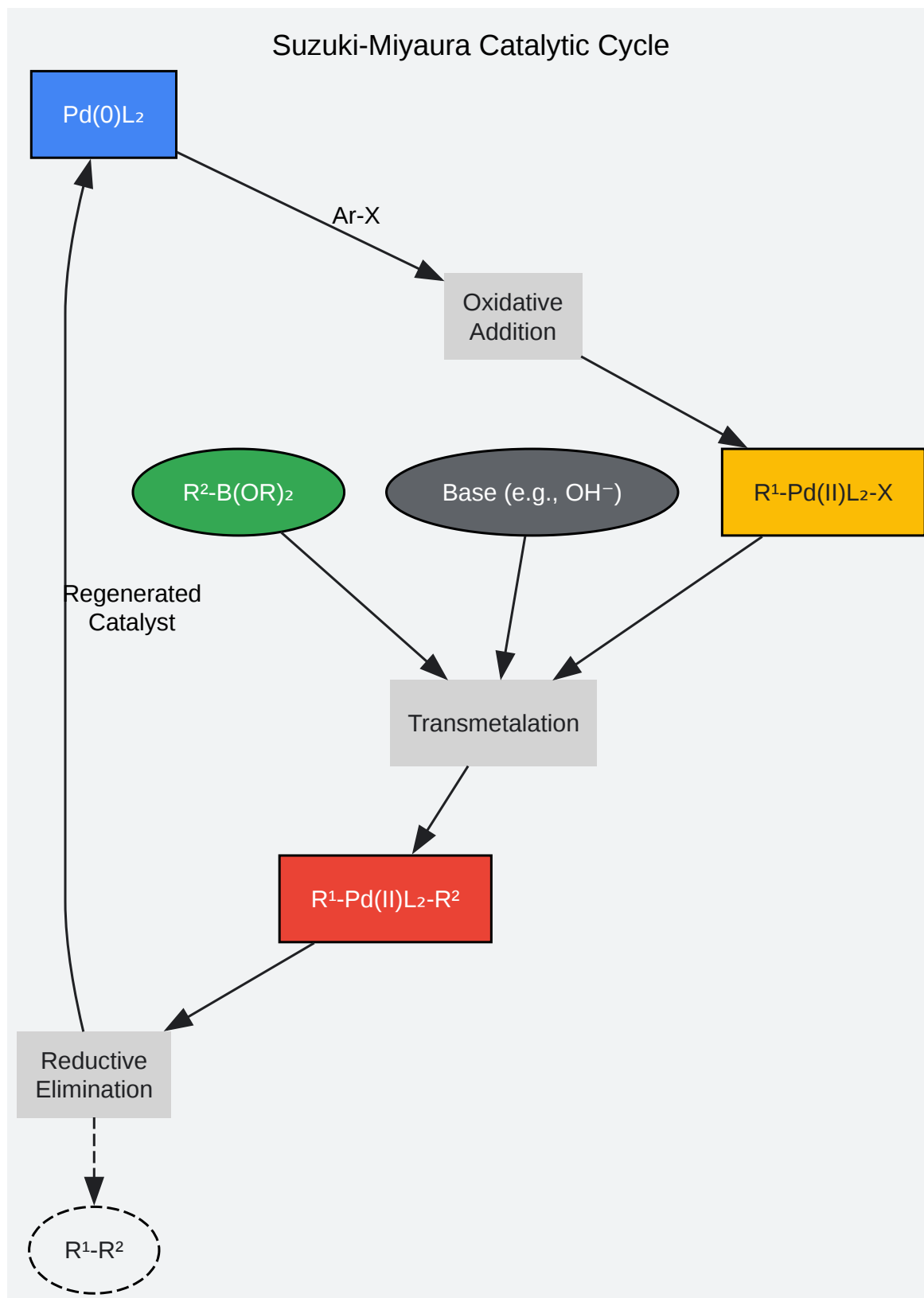
Procedure:

- **Reaction Setup:** To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), **2-Benzyloxy-5-methylphenylboronic acid pinacol ester** (1.1 eq.), and the base (2.0-3.0 eq.).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

- **Solvent and Degassing:** Under the inert atmosphere, add the anhydrous organic solvent and water (typically in a ratio of 4:1 to 10:1). Sparge the resulting mixture with a stream of the inert gas for 10-15 minutes to degas the solution.
- **Catalyst Addition:** Add the palladium catalyst to the reaction mixture. For air-sensitive catalysts, this should be done under a positive pressure of the inert gas.
- **Reaction Conditions:** Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.

Visualization of the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, providing a visual representation of the catalytic process.



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